2-(4-(2-Butoxyethoxy)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(2-Butoxyethoxy)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Butoxyethoxy)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting with the preparation of the cyclohexenyl core. One common approach is the reaction of 4-(2-butoxyethoxy)cyclohex-1-ene with a boronic acid derivative under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion to corresponding boronic acids or esters.
Reduction: : Reduction of the boronic ester to boronic acid.
Substitution: : Replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or metal catalysts.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
Oxidation: : Boronic acids or esters.
Reduction: : Boronic acids.
Substitution: : Diverse functionalized derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its boronic acid functionality makes it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the construction of biaryls and other organic frameworks.
Biology
In biological research, boronic acids and their derivatives are explored for their potential as enzyme inhibitors. This compound may be used to study enzyme mechanisms or as a lead compound in drug discovery.
Medicine
The medicinal applications of boronic acids include their use as antiviral, antibacterial, and anticancer agents. This compound could be investigated for its therapeutic potential in these areas.
Industry
In material science, boronic acids are used in the development of sensors and materials with specific properties. This compound may be employed in the creation of novel materials with unique chemical and physical characteristics.
Mechanism of Action
The mechanism by which 2-(4-(2-Butoxyethoxy)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. In cross-coupling reactions, it acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or medicinal context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: : General class of compounds with similar reactivity.
Boronic Esters: : Derivatives of boronic acids with different reactivity profiles.
Cyclohexenyl Derivatives: : Compounds with similar core structures but different substituents.
Uniqueness
2-(4-(2-Butoxyethoxy)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of the cyclohexenyl core and the boronic acid derivative, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(2-butoxyethoxy)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33BO4/c1-6-7-12-20-13-14-21-16-10-8-15(9-11-16)19-22-17(2,3)18(4,5)23-19/h8,16H,6-7,9-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHUOYTUFRZISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OCCOCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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